氯噻虫啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

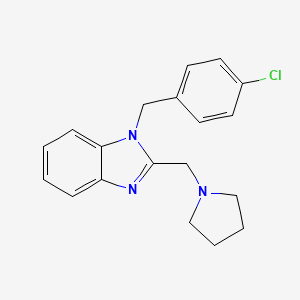

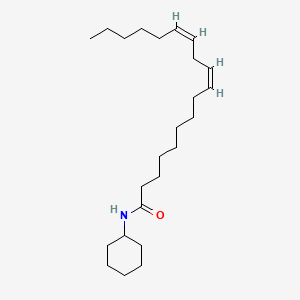

Clothianidin is an insecticide developed by Takeda Chemical Industries and Bayer AG . It is a neonicotinoid, a class of insecticides that are chemically similar to nicotine . Neonicotinoids act on the central nervous system of insects .

Synthesis Analysis

Clothianidin is a metabolite of thiamethoxam . An analytical method for quantifying clothianidin residues in crops using dispersive liquid-liquid microextraction (DLLME) and liquid chromatography-tandem mass spectrometry has been developed .

Molecular Structure Analysis

Clothianidin molecules and intermediate products with relatively large molecular weight were degraded into small molecular substances after 120 min of degradation .

Chemical Reactions Analysis

Clothianidin degradation efficiency was significantly influenced by input power, clothianidin concentration, pH value, liquid conductivity, free radical quencher .

Physical And Chemical Properties Analysis

Clothianidin is a basic substance, which does not dissociate under acidic to slightly basic conditions . The water solubility is 0.327 g/L at 20 °C .

科学研究应用

催化降解

氯噻虫啉已被用作模型污染物,以研究介电阻挡放电等离子体(DBD)与二氧化钛还原氧化石墨烯(rGO-TiO2)复合催化剂相结合去除污染物的性能和机理 . 氯噻虫啉的降解效率受输入功率、氯噻虫啉浓度、pH 值、液体电导率和自由基猝灭剂的影响很大 .

光催化降解

研究了在氧气、硝酸盐和腐殖酸存在下 TiO2 光催化降解氯噻虫啉 . 通过鉴定光产物和细菌发光细菌 (Vibrio fischeri) 的生物发光抑制,评估了氯噻虫啉光催化降解的不同装置的效率 .

消散和残留分析

已对氯噻虫啉在颗粒剂和农药制剂中的消散和残留进行了研究 . 这项研究对于了解使用氯噻虫啉的环境影响和潜在风险至关重要。

4. 幼苗油菜中的行为 已开展研究以了解氯噻虫啉在幼苗油菜中的行为 . 这有助于了解氯噻虫啉对植物健康和生长的影响。

杀虫剂开发

氯噻虫啉已被用于开发新型杀虫剂 . 然而,正在进行进一步的研究以改善氯噻虫啉的杀虫谱 .

环境影响

由于新烟碱类杀虫剂(如氯噻虫啉)的广泛使用,正在进行研究以了解它们对蜜蜂和其他传粉者的影响 . 这项研究对于开发更安全的杀虫剂和了解新烟碱类杀虫剂的生态影响至关重要。

作用机制

Target of Action

Clothianidin, a neonicotinoid insecticide, primarily targets the central nervous system of insects . It acts as an agonist of the nicotinic acetylcholine receptor (nAChR), which is the same receptor as acetylcholine, a neurotransmitter . This receptor plays a crucial role in the transmission of signals in the nervous system.

Biochemical Pathways

Clothianidin affects the biochemical pathways related to signal transmission in the nervous system. By acting as an agonist of nAChR, it disrupts the normal functioning of the nervous system, leading to overexcitation . The exact downstream effects and pathways affected by clothianidin are still under investigation.

Pharmacokinetics

Clothianidin exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is almost completely absorbed from the gastrointestinal tract within 24 hours following oral dosing in rats . The compound is widely distributed throughout the tissues, with a rapid decrease of residues to levels at or near the limit of quantification . Within 24 hours, about 94–96% of the compound is excreted, with urinary excretion being the major elimination route .

Result of Action

The molecular and cellular effects of clothianidin’s action primarily involve disruption of the nervous system of insects. Clothianidin’s binding to nAChR leads to overstimulation of the nervous system, causing paralysis and death . At the molecular level, clothianidin exposure can disrupt numerous enzymes of detoxification and neuronal actors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of clothianidin. For instance, temperature can significantly influence the toxicity of clothianidin, with higher temperatures increasing its toxicity . Soil moisture and the presence of organic manures can also affect the persistence of clothianidin in the environment . .

安全和危害

未来方向

属性

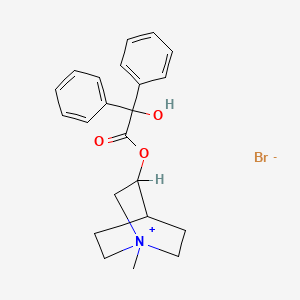

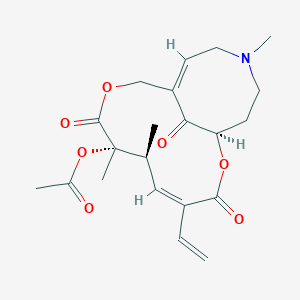

| { "Design of the Synthesis Pathway": "The synthesis pathway of Chlothianidin involves the use of several key reactions to form the final product. The main steps in the synthesis pathway include the formation of the imidacloprid intermediate, followed by the addition of a chlorothiazole group and a nitro group. The final step involves the reduction of the nitro group to form the desired Chlothianidin product.", "Starting Materials": [ "Acetone", "Methylamine", "Acetic acid", "Sodium hydroxide", "Chlorothiazole", "2-chloro-5-chloromethylpyridine", "2-nitro-1,3-thiazole" ], "Reaction": [ "Acetone is reacted with methylamine and acetic acid to form the imidacloprid intermediate.", "The imidacloprid intermediate is then reacted with sodium hydroxide and chlorothiazole to form the chlorothiazole intermediate.", "The chlorothiazole intermediate is further reacted with 2-chloro-5-chloromethylpyridine to form the desired Chlothianidin intermediate.", "Finally, the Chlothianidin intermediate is reduced using a suitable reducing agent, such as hydrogen gas and a palladium catalyst, to form the final Chlothianidin product." ] } | |

CAS 编号 |

210880-92-5 |

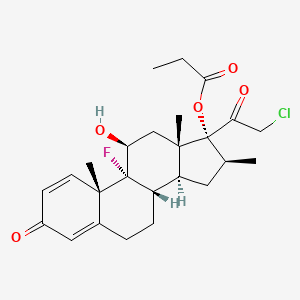

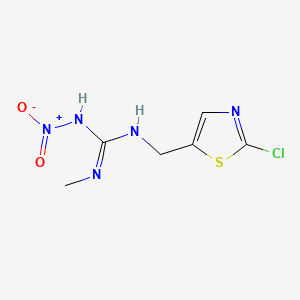

分子式 |

C6H8ClN5O2S |

分子量 |

249.68 g/mol |

IUPAC 名称 |

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-3-nitroguanidine |

InChI |

InChI=1S/C6H8ClN5O2S/c1-8-6(11-12(13)14)10-3-4-2-9-5(7)15-4/h2H,3H2,1H3,(H2,8,10,11) |

InChI 键 |

PGOOBECODWQEAB-UHFFFAOYSA-N |

SMILES |

CN=C(NCC1=CN=C(S1)Cl)N[N+](=O)[O-] |

规范 SMILES |

CN=C(NCC1=CN=C(S1)Cl)N[N+](=O)[O-] |

外观 |

Solid powder |

Pictograms |

Irritant; Environmental Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

TI 435; TI435; TI-435; Celero; Clothianidin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。